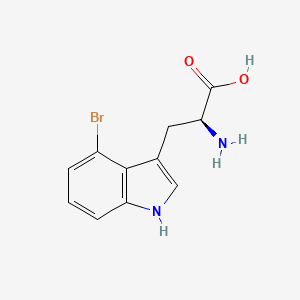

4-Bromo-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431893 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-16-5 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-L-tryptophan: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a compound of significant interest in biochemical research and pharmaceutical development. Its unique physicochemical properties, conferred by the bromine substitution on the indole ring, make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation to aid researchers in their endeavors.

Introduction

L-tryptophan serves as a crucial precursor to the neurotransmitter serotonin, playing a vital role in regulating mood, sleep, and cognition.[1][2] The modification of the tryptophan scaffold through halogenation offers a powerful strategy to modulate its biological activity and metabolic stability. This compound, in particular, has emerged as a versatile tool in medicinal chemistry and chemical biology. Its incorporation into peptides and other bioactive molecules can enhance binding affinity to target receptors and improve pharmacokinetic profiles.[3] This guide aims to consolidate the current knowledge on this compound, providing a practical resource for its synthesis and utilization in a research setting.

Physicochemical Properties

The introduction of a bromine atom at the 4-position of the indole ring significantly alters the electronic and steric properties of the tryptophan molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52448-16-5 | |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | |

| Molecular Weight | 283.12 g/mol | |

| Appearance | Off-white to pale brown solid | |

| IUPAC Name | (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound involves the Fischer indole synthesis.[5][6][7] This method allows for the construction of the indole ring from a substituted phenylhydrazine and a suitable carbonyl compound.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Step 1: Synthesis of 4-Bromophenylhydrazine

-

This starting material is commercially available or can be synthesized from 4-bromoaniline via diazotization followed by reduction.

Step 2: Formation of the Phenylhydrazone

-

Dissolve 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a solution of pyruvic acid or a pyruvate ester (e.g., ethyl pyruvate) to the hydrazine solution.

-

The reaction mixture is typically stirred at room temperature for several hours until the formation of the corresponding 4-bromophenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product can be isolated by filtration or extraction.

Step 3: Indolization

-

The isolated 4-bromophenylhydrazone is treated with an acidic catalyst. A variety of acids can be used, including polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[5]

-

The mixture is heated to an elevated temperature (typically >100°C) to drive the cyclization and elimination of ammonia.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and neutralized. The crude 4-bromoindole-2-carboxylic acid is then extracted with an organic solvent.

Step 4: Conversion to this compound

-

The resulting 4-bromoindole derivative can be further elaborated to introduce the amino acid side chain using established methods, such as those involving enzymatic resolution or asymmetric synthesis, to obtain the desired L-enantiomer.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative to chemical methods. Tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a powerful biocatalyst for the synthesis of tryptophan analogs.[8][9]

Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase (TrpB)

This protocol utilizes an engineered TrpB variant for the synthesis of this compound from 4-bromoindole and serine.

Materials:

-

Engineered Tryptophan Synthase β-subunit (TrpB) variant (e.g., from Pyrococcus furiosus or Thermotoga maritima)[10]

-

4-Bromoindole

-

L-Serine

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.5-8.0)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-serine (e.g., 50 mM), 4-bromoindole (e.g., 10 mM, may require a co-solvent like DMSO for solubility), and PLP (e.g., 50 µM).

-

Pre-incubate the mixture at the optimal temperature for the chosen TrpB variant (thermostable variants can operate at temperatures up to 75°C).[8]

-

Initiate the reaction by adding the purified TrpB enzyme or a cell lysate containing the overexpressed enzyme.

-

Incubate the reaction mixture with gentle agitation for a specified period (e.g., 24-48 hours). Reaction progress can be monitored by HPLC.

-

Upon completion, the reaction is terminated, and the product, this compound, can be isolated and purified using techniques such as ion-exchange chromatography or reverse-phase HPLC.

Table 2: Representative Yields for Enzymatic Synthesis of Tryptophan Analogs

| Substrate | Enzyme Variant | Temperature (°C) | Yield (%) | Reference |

| 4-Cyanoindole | Tm9D8* (T. maritima) | 37 | >95 | |

| 4-Bromoindole | Tm2F3 (T. maritima) | 50 | ~65 |

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data for L-Tryptophan (for comparison)

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR (in D₂O) | δ 7.72 (d, 1H), 7.53 (d, 1H), 7.28 (s, 1H), 7.19 (t, 1H), 7.11 (t, 1H), 4.04 (t, 1H), 3.47 (dd, 1H), 3.29 (dd, 1H) | [6] |

| ¹³C NMR (in D₂O) | δ 177.3, 139.1, 129.4, 127.8, 124.9, 122.2, 121.2, 114.7, 110.2, 57.8, 29.2 | [6] |

| Mass Spec (EI) | m/z 130 (base peak), 204 (M+) | [11] |

Note: The bromine atom in this compound will induce characteristic shifts in the NMR spectra, particularly for the aromatic protons and carbons of the indole ring. The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Solubility: Qualitative data suggests that L-tryptophan has moderate solubility in water and is more soluble in organic solvents like ethanol and DMSO.[12][13] The solubility is also pH-dependent.[12] Quantitative solubility data for this compound is not widely reported but is expected to be lower in aqueous solutions compared to L-tryptophan due to the increased hydrophobicity from the bromine atom.

Biological Role and Signaling Pathways

As a tryptophan analog, this compound has the potential to interact with the serotonin signaling pathway. L-tryptophan is the metabolic precursor to serotonin, a key neurotransmitter involved in mood regulation.[1]

As depicted in Figure 1, this compound may act as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. Additionally, its structural similarity to serotonin suggests it could directly interact with serotonin receptors, potentially acting as an agonist or antagonist.[2][14] Further research is needed to fully elucidate these interactions.

Applications in Drug Development

The unique properties of this compound make it an attractive building block for the development of novel peptide-based therapeutics. Its incorporation into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 10. Tailoring Tryptophan Synthase TrpB for Selective Quaternary Carbon Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan [webbook.nist.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-L-tryptophan: Synthesis, Biological Interactions, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a valuable tool in biochemical research and a promising scaffold in drug discovery. Its unique physicochemical properties, conferred by the bromine substitution on the indole ring, modulate its biological activity, offering potential for the development of novel therapeutics targeting key physiological pathways. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physical and chemical properties, and its interactions with crucial biological targets, including the serotonin system and the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a pale yellow solid with the chemical formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol .[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 283.12 g/mol | [1] |

| CAS Number | 52448-16-5 | [1] |

| Appearance | Pale yellow solid | |

| Storage Temperature | 2-8°C | |

| pKa | 5.72 |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages in terms of scalability, stereoselectivity, and environmental impact.

Chemical Synthesis

Experimental Protocol: Conceptual Chemical Synthesis of Nα-Boc-4-Bromo-L-tryptophan

-

Materials: 4-Bromoindole, N-Boc-L-serine β-lactone, suitable Lewis acid catalyst (e.g., ZnCl₂), anhydrous solvent (e.g., dichloromethane), purification reagents (silica gel for column chromatography, ethyl acetate, hexanes).

-

Procedure:

-

Dissolve 4-bromoindole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Add the Lewis acid catalyst (e.g., 1.1 equivalents of ZnCl₂) to the solution and stir for 15 minutes at room temperature.

-

Add N-Boc-L-serine β-lactone (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Nα-Boc-4-Bromo-L-tryptophan.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereospecific and environmentally friendly alternative to chemical methods. Tryptophan synthase (TrpS) and its engineered variants have been utilized for the synthesis of tryptophan analogs.

Experimental Protocol: Enzymatic Synthesis of this compound using Engineered Tryptophan Synthase (TrpB)

This protocol is based on the methodology described for the synthesis of various tryptophan analogs using an engineered TrpB from Pyrococcus furiosus.[3] While the original study reports "modest activity" for this compound without specifying the exact yield, the general procedure can be applied.[3]

-

Materials: 4-Bromoindole, L-serine, Pyridoxal 5'-phosphate (PLP), engineered TrpB enzyme (heat-treated lysate or purified), reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), equipment for protein expression and purification (if necessary), HPLC for analysis.

-

Procedure:

-

Enzyme Preparation: Express the engineered TrpB in a suitable host (e.g., E. coli). Prepare a heat-treated cell lysate or purify the enzyme as described in the literature.[3]

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, L-serine (e.g., 50 mM), 4-bromoindole (e.g., 25 mM, dissolved in a minimal amount of a co-solvent like DMSO if necessary), and PLP (e.g., 0.1 mM).

-

Initiate Reaction: Add the prepared TrpB enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 75°C for TrpB from Pyrococcus furiosus) with gentle agitation.[3]

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of this compound.

-

Termination and Purification: Once the reaction reaches completion or the desired conversion, terminate it by denaturing the enzyme (e.g., by adding trichloroacetic acid or by boiling). Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC.

-

Biological Activity and Signaling Pathways

This compound's structural similarity to L-tryptophan allows it to interact with biological pathways that utilize the natural amino acid. Its primary areas of investigation include its role as a potential modulator of the serotonin system and as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).

Interaction with the Serotonin Pathway

L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine). The synthesis of serotonin is a critical pathway in the central nervous system, regulating mood, sleep, and cognition.

Tryptophan Metabolism to Serotonin Pathway

Caption: Biosynthetic pathway of serotonin from L-tryptophan.

While direct quantitative data on the binding affinity of this compound to serotonin receptors is not available in the reviewed literature, studies on similar brominated tryptamine analogs suggest that halogenation can influence receptor affinity. For instance, bromination of certain tryptamines has been shown to either maintain or in some cases enhance affinity for various serotonin receptor subtypes. Further research is required to determine the specific binding profile and functional activity of this compound at serotonin receptors.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, the major catabolic route of tryptophan. In the context of cancer, overexpression of IDO1 in tumor cells leads to depletion of tryptophan in the tumor microenvironment, which suppresses T-cell-mediated immune responses and promotes immune tolerance. Therefore, IDO1 is a significant target for cancer immunotherapy.

IDO1 Signaling Pathway in Cancer Immunology

Caption: The role of the IDO1 pathway in tumor immune escape.

Although tryptophan analogs are a known class of IDO1 inhibitors, specific quantitative data for the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound against IDO1 are not currently available in the public scientific literature. The development of such data would be a critical step in evaluating its potential as an immunotherapeutic agent.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against IDO1.

-

Materials: Recombinant human IDO1 enzyme, L-tryptophan, this compound, assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), ascorbic acid, methylene blue, catalase, trichloroacetic acid (TCA), Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), 96-well microplate, plate reader.

-

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant IDO1 enzyme in the assay buffer with ascorbic acid and methylene blue to ensure the heme cofactor is in the reduced, active state.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, activated IDO1 enzyme, and varying concentrations of this compound (or a known inhibitor as a positive control). Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for 10 minutes to allow color development.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Applications in Research and Drug Development

This compound serves as a versatile tool for researchers and drug developers:

-

Fluorescent Probe: The introduction of a bromine atom can alter the fluorescent properties of the tryptophan indole ring, making it a useful probe in biophysical studies of protein structure and dynamics.

-

Building Block for Peptide Synthesis: It can be incorporated into peptides and peptidomimetics to investigate structure-activity relationships and to develop novel therapeutic agents with enhanced properties, such as increased metabolic stability or altered receptor binding affinity.

-

Precursor for Novel Therapeutics: As a starting material, it can be further modified through cross-coupling reactions at the bromine position to generate a diverse library of tryptophan derivatives for screening in various disease models.

Conclusion

This compound is a valuable synthetic amino acid with significant potential in both fundamental research and pharmaceutical development. While current literature provides a foundation for its synthesis and potential biological activities, further quantitative studies are necessary to fully elucidate its inhibitory potency against key enzymes like IDO1 and its binding profile at serotonin receptors. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the discovery of novel applications for this intriguing molecule.

References

initial studies on 4-Bromo-L-tryptophan

An In-depth Technical Guide to Initial Studies on 4-Bromo-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tryptophan is an essential amino acid that serves as a fundamental building block for protein synthesis and as a metabolic precursor for a host of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1] Its metabolic fate is primarily divided between the serotonin pathway and the kynurenine pathway.[2][3] The dysregulation of these pathways is implicated in numerous pathological conditions, ranging from neuropsychiatric disorders to cancer.[4]

The strategic modification of the tryptophan scaffold is a key approach in medicinal chemistry to develop probes and therapeutic agents with enhanced or novel pharmacological properties. Halogenation, in particular, can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved target binding and efficacy.[5] this compound, a synthetic derivative of L-tryptophan, has emerged as a valuable tool in biochemical research and a versatile building block in drug discovery.[6][7] Its structural similarity to the natural amino acid allows it to be recognized by enzymes and transporters, while the bromine substitution provides a chemical handle for further modification and can influence biological activity.

This guide summarizes the , covering its synthesis, physicochemical properties, and its potential applications in modulating key biological pathways, with a particular focus on its prospective role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and its relevance in neuropharmacology.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 52448-16-5 | [8][9] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [8] |

| Molecular Weight | 283.12 g/mol | [8] |

| IUPAC Name | (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | [8][9] |

| SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C--INVALID-LINK--N | [8] |

| Appearance | Pale yellow solid | Data not available in reviewed literature |

| Storage Temperature | 2°C - 8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. Biocatalysis, in particular, offers a highly efficient and stereoselective route to the enantiopure L-isomer.

Biocatalytic Synthesis using Tryptophan Synthase (TrpB)

A powerful method for synthesizing tryptophan analogues involves the use of engineered tryptophan synthase β-subunit (TrpB) enzymes.[10][11] These enzymes catalyze the C-C bond formation between an indole analogue (4-bromoindole) and L-serine to produce the corresponding L-tryptophan analogue with high enantiopurity.[12]

Detailed Experimental Protocol: Biocatalytic Synthesis

The following is a representative protocol based on methodologies developed for synthesizing tryptophan analogues using thermostable TrpB variants.[10]

-

Enzyme Preparation:

-

Express the engineered TrpB enzyme from Pyrococcus furiosus or Thermotoga maritima in an E. coli expression host.

-

Harvest the cells via centrifugation.

-

Prepare a cell lysate via sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Purify the thermostable TrpB enzyme by heating the lysate (e.g., at 80°C for 20 minutes) to precipitate the thermolabile E. coli proteins, followed by centrifugation to collect the supernatant containing the active TrpB.

-

-

Reaction Setup:

-

In a reaction vessel, prepare a solution containing L-serine (e.g., 50 mM) and the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 0.2 mM) in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

-

Add 4-bromoindole (e.g., 25 mM), potentially dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.

-

Initiate the reaction by adding the purified TrpB enzyme lysate.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at an elevated temperature suitable for the thermostable enzyme, for instance, 75°C.

-

Maintain the reaction under gentle agitation for a period of 12-24 hours.

-

Monitor the reaction progress using HPLC or LC-MS by analyzing the formation of the product and consumption of the 4-bromoindole substrate.

-

-

Purification:

-

Upon completion, terminate the reaction by removing the enzyme, for example, by protein precipitation with an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation.

-

Purify the this compound from the supernatant using techniques such as ion-exchange chromatography or reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Potential Biological Activity and Mechanisms

As a close analogue of L-tryptophan, this compound is hypothesized to interact with the enzymatic pathways that metabolize tryptophan. The two primary pathways of interest are the kynurenine pathway, regulated by IDO1, and the serotonin synthesis pathway.

Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway, catabolizing tryptophan into N-formylkynurenine.[13] In the context of cancer, IDO1 is a critical immune checkpoint enzyme.[14] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance, allowing tumors to evade immune surveillance.[13][15]

Tryptophan analogues are a well-established class of competitive IDO1 inhibitors.[6][14] Given its structure, this compound is a rational candidate for investigation as an IDO1 inhibitor. While specific inhibitory constants for this compound are not widely reported in the literature, its potential to bind to the active site of IDO1 warrants further study.

Potential Role in Neuropharmacology

This compound is utilized in neuropharmacology research due to its structural relationship to serotonin.[7] As a precursor, tryptophan's transport across the blood-brain barrier is the rate-limiting step for central serotonin synthesis.[1] Modifications to the indole ring, such as bromination, can affect binding affinities to serotonin receptors.[5][16] While direct binding data for this compound is scarce, studies on related brominated tryptamines show that halogenation can modulate affinity and selectivity for various 5-HT receptor subtypes.[5] This makes this compound a valuable parent compound for synthesizing novel ligands to probe serotonergic systems.

Key Experimental Protocols

To facilitate further research, this section provides generalized, representative protocols for assessing the biological activity of this compound.

Protocol: IDO1 Enzyme Inhibition Assay (Cell-Free)

This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

-

Cofactors: L-ascorbic acid (20 mM), methylene blue (10 µM).

-

Substrate: L-tryptophan (e.g., 200 µM).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Catalase (to quench the reaction).

-

96-well microplate.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, L-ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

-

Add varying concentrations of this compound to the wells. Include a positive control (a known IDO1 inhibitor like epacadostat) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the L-tryptophan substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3%.

-

Incubate at 60°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

-

Detection and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant. A yellow color will develop from the reaction with kynurenine.

-

Measure the absorbance at 480 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.

-

Protocol: Cellular IDO1 Activity Assay

This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.

-

Cell Culture:

-

Use a human cell line known to express IDO1 upon stimulation, such as HeLa cells or peripheral blood mononuclear cells (PBMCs).

-

Culture the cells in appropriate media in a 96-well plate until they reach desired confluency.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.

-

Induce IDO1 expression by adding an inflammatory stimulus, typically interferon-gamma (IFN-γ, e.g., 100 ng/mL).

-

Include appropriate controls: unstimulated cells (basal), stimulated cells with vehicle (maximum activity), and stimulated cells with a known inhibitor (positive control).

-

Incubate the cells for 24-48 hours.

-

-

Detection and Analysis:

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using the same colorimetric method described in the enzymatic assay (TCA precipitation followed by Ehrlich's reagent) or by using LC-MS for higher sensitivity and specificity.

-

Calculate the percent inhibition of kynurenine production at each concentration of this compound and determine the cellular IC₅₀ value.

-

Quantitative Data Summary

The available quantitative data for this compound is primarily related to its synthesis. Data on its biological activity is limited in the public domain, highlighting an area for future investigation.

| Parameter | Value / Observation | Source(s) |

| Biocatalytic Synthesis Yield | Modest activity/conversion from 4-bromoindole using engineered TrpB. Specific yield % not stated but lower than for 4-fluoro or 4-nitro analogues. | [10] |

| IDO1 Inhibition (IC₅₀/Kᵢ) | Data not available in reviewed literature. | - |

| Serotonin Receptor Binding Affinity (Kᵢ) | Data not available in reviewed literature. | - |

Applications and Future Directions

Initial studies and the chemical nature of this compound position it as a compound with significant potential in several areas of research and development:

-

Synthetic Chemistry: It serves as a crucial building block for solid-phase peptide synthesis and for creating libraries of complex molecules through cross-coupling reactions at the bromine position.

-

Biochemical Probes: It is a precursor for synthesizing fluorescent tryptophan analogues, which are used to study protein interactions, dynamics, and localization within biological systems.

-

Immuno-Oncology: As a tryptophan analogue, it is a prime candidate for development as an IDO1 inhibitor. Future work should focus on quantifying its inhibitory potency against IDO1 and TDO enzymes and evaluating its efficacy in cellular and preclinical cancer models.

-

Neuroscience: It is a valuable starting point for the synthesis of novel ligands targeting serotonin receptors. Structure-activity relationship (SAR) studies are needed to characterize its (or its derivatives') binding profile and functional activity at 5-HT receptor subtypes.

References

- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C11H11BrN2O2 | CID 9856995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98% | CAS: 52448-16-5 | AChemBlock [achemblock.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 [mdpi.com]

- 16. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-L-tryptophan: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest in biochemical research and pharmaceutical development. Its structural similarity to L-tryptophan allows it to interact with various biological pathways, including those involved in neurotransmitter synthesis and cancer progression. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as an enzyme inhibitor and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

L-Tryptophan is a precursor to a variety of biologically active molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1] Modifications to the tryptophan structure, such as halogenation, can significantly alter its biological properties, leading to the development of novel research tools and potential drug candidates. This compound is one such derivative that has garnered attention for its potential to modulate key enzymatic pathways. Its applications are being explored in neuropharmacology, oncology, and antimicrobial research.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 52448-16-5 | [3] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 283.12 g/mol | [3] |

| pKa | 5.72 | [4] |

| Appearance | Off-white to pale brown solid | |

| Storage | 2°C - 8°C | [4] |

Biological Activities and Mechanisms of Action

Enzyme Inhibition

This compound's structural analogy to L-tryptophan makes it a candidate for inhibiting enzymes involved in tryptophan metabolism.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is implicated in immune evasion in cancer.[8][9] Inhibition of IDO1 is a promising strategy for cancer immunotherapy. While direct inhibitory data for this compound on IDO1 is limited, other halogenated tryptophan analogs have been investigated as IDO1 inhibitors.

Antimicrobial Activity

Tryptophan-rich antimicrobial peptides (AMPs) are known to exhibit potent activity against a range of pathogens.[10] The incorporation of brominated tryptophan residues into peptides can enhance their antimicrobial efficacy. For instance, a nisin variant containing 5-bromotryptophan has shown altered and in some cases, enhanced, activity against specific bacterial strains.[11][12]

Cytotoxicity and Anticancer Potential

The depletion of essential amino acids, such as tryptophan, is a strategy being explored for cancer therapy.[13] Tryptophan analogs can interfere with tumor cell proliferation. While specific IC50 values for this compound against cancer cell lines like HeLa are not yet widely published, the general cytotoxicity of tryptophan analogs suggests its potential in this area.

Neuroactivity

Given its role as a tryptophan analog and its potential to interact with the serotonin pathway, this compound is of interest in neuroscience research. It is used in studies of neurotransmitter pathways and the development of novel therapeutic agents for neurological disorders.[2] The neuroprotective effects of related compounds are being investigated in cell culture models such as PC12 cells.[14][15]

Quantitative Data Summary

No specific quantitative data (e.g., IC50, MIC) for this compound was found in the search results. The following table is a template for researchers to populate as data becomes available.

| Biological Activity | Assay Type | Target/Organism | Quantitative Value (e.g., IC50, MIC) |

| Enzyme Inhibition | TPH Inhibition Assay | Tryptophan Hydroxylase | Data not available |

| Enzyme Inhibition | IDO1 Inhibition Assay | Indoleamine 2,3-dioxygenase 1 | Data not available |

| Antimicrobial Activity | Broth Microdilution | Escherichia coli | Data not available |

| Antimicrobial Activity | Broth Microdilution | Staphylococcus aureus | Data not available |

| Cytotoxicity | MTT Assay | HeLa cells | Data not available |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy.[16][17][18]

Materials:

-

Fmoc-protected amino acids

-

Fmoc-4-Bromo-L-tryptophan

-

Rink Amide or Wang resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the chosen resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (or Fmoc-4-Bromo-L-tryptophan) using coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[12][19][20]

Materials:

-

HeLa cells (or other cancer cell line)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[11][19]

Materials:

-

Escherichia coli and Staphylococcus aureus strains

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound.

Tryptophan Metabolism Pathways

This diagram illustrates the two major metabolic pathways of tryptophan: the serotonin pathway and the kynurenine pathway.

Experimental Workflow for SPPS

This diagram outlines the major steps in solid-phase peptide synthesis.

General Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening a compound for biological activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents and research tools. While its biological activities are still being fully elucidated, its potential to modulate key enzymatic pathways warrants further investigation. The lack of specific quantitative data highlights the need for further experimental studies to determine its inhibitory constants against enzymes such as TPH and IDO1, as well as its cytotoxic and antimicrobial potency. The protocols and workflows provided in this guide offer a framework for researchers to systematically explore the biological landscape of this intriguing molecule. Future research should focus on synthesizing and screening a library of 4-bromo-tryptophan-containing peptides to explore their therapeutic potential in oncology, infectious diseases, and neurology.

References

- 1. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. digital.csic.es [digital.csic.es]

- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 9. Interleukin-4 inhibits indoleamine 2,3-dioxygenase expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. mdpi.com [mdpi.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. mdpi.com [mdpi.com]

- 20. Exploring the mechanism of tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-L-tryptophan as a Biosynthetic Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique physicochemical properties, conferred by the presence of a bromine atom on the indole ring, make it a valuable precursor in the biosynthesis of a diverse array of natural products and a versatile tool in biochemical research and drug development.[1][2] The bromine substitution enhances its reactivity and provides a handle for further chemical modification, making it an attractive building block for the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of this compound's role as a biosynthetic precursor, detailing its incorporation into natural products, the enzymes involved, and relevant experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 283.12 g/mol | [3] |

| CAS Number | 52448-16-5 | [3] |

| Appearance | Off-white to pale brown solid | [2] |

| Storage Temperature | 0-8 °C | [2] |

| pKa | 5.72 | [3] |

| Chiral Purity | ≥ 99.5% (Chiral HPLC) | [2] |

Biosynthetic Pathways Utilizing this compound

This compound serves as a key building block in the biosynthesis of a variety of natural products, particularly marine alkaloids and complex peptide antibiotics. Its incorporation is primarily mediated by halogenase enzymes.

Tryptophan Halogenases: Key Enzymes in Bromination

Flavin-dependent halogenases (FDHs) are a crucial class of enzymes that catalyze the regioselective halogenation of tryptophan.[4] These enzymes utilize flavin adenine dinucleotide (FAD), a halide salt (such as NaBr), and molecular oxygen to install a halogen atom onto the tryptophan indole ring.[5] The reaction is typically coupled with a flavin reductase, which regenerates the reduced FAD cofactor (FADH₂) using NADH.[6]

Several tryptophan halogenases have been characterized that can utilize bromide ions to produce brominated tryptophan derivatives. The regioselectivity of these enzymes is a key feature, with different halogenases targeting specific positions on the indole ring (e.g., C5, C6, or C7).[7]

Diagram of Tryptophan Halogenation

Caption: General enzymatic pathway for the biosynthesis of bromo-tryptophan.

Incorporation into Marine Natural Products

Marine organisms are a rich source of halogenated natural products, many of which are derived from brominated tryptophan.[8] These compounds often exhibit potent biological activities, making them interesting candidates for drug discovery. For example, various marine alkaloids, including those with potential anti-Alzheimer's and antimicrobial properties, incorporate a bromo-tryptophan moiety.[8][9] Feeding studies with labeled this compound can be employed to elucidate the biosynthetic pathways of these complex molecules.

Role in Glycopeptide Antibiotic Biosynthesis

Recent research has shed light on the intricate biosynthetic pathways of complex glycopeptide antibiotics like kistamicin.[10][11] These antibiotics feature highly cross-linked peptide backbones, and their biosynthesis involves a series of enzymatic modifications, including halogenation of amino acid precursors. While the direct incorporation of this compound is not explicitly detailed in all cases, the enzymatic machinery for tryptophan halogenation is a key component of these pathways, suggesting the potential for generating brominated analogs through biosynthetic engineering.[12][13]

Diagram of Kistamicin Biosynthesis Initiation

Caption: Simplified workflow of early steps in kistamicin biosynthesis.

Quantitative Data on Enzymatic Activity

The efficiency of enzymes involved in the biosynthesis and metabolism of this compound is critical for understanding and engineering these pathways. The following table summarizes available kinetic data for relevant tryptophan halogenases.

| Enzyme | Substrate | Halide | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) | Reference |

| RebH | L-Tryptophan | Cl⁻ | 1.4 | 2.0 | 0.7 | [6] |

| RebH | L-Tryptophan | Br⁻ | 0.4 | - | - | [6] |

| SttH | L-Tryptophan | Cl⁻ | 1.53 | 21 | 0.073 | [7] |

| SttH | Tryptophan | - | 0.65 | 0.8 | 0.81 | [7] |

| SttH | Kynurenine | - | 0.51 | 241 | 0.0021 | [7] |

Note: Data for this compound as a substrate is limited in the current literature. The table provides data for L-tryptophan halogenation with bromide as a halide source where available.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Heterologous Expression and Purification of Tryptophan Halogenases (e.g., RebH, SttH)

This protocol is adapted from methodologies described for the expression and purification of various tryptophan halogenases.[5][14]

1. Gene Cloning and Expression Vector Construction:

-

Synthesize the codon-optimized gene for the desired tryptophan halogenase (e.g., rebH, sttH) and the corresponding flavin reductase (e.g., rebF).

-

Clone the genes into a suitable expression vector, such as pET22b(+), which allows for the production of a C-terminally His-tagged protein.

-

Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for an additional 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Halogenation of Tryptophan

This protocol describes a typical in vitro reaction for the enzymatic bromination of L-tryptophan.[5][6]

1. Reaction Setup:

-

Prepare a reaction mixture in a total volume of 100 µL containing:

-

50 mM sodium phosphate buffer, pH 7.4

-

1 mM L-Tryptophan

-

50 mM NaBr

-

10 µM FAD

-

2 mM NADH

-

10 µM purified tryptophan halogenase (e.g., RebH)

-

30 µM purified flavin reductase (e.g., RebF)

-

2. Reaction Incubation:

-

Incubate the reaction mixture at 30°C for a desired period (e.g., 1-4 hours), with gentle shaking.

3. Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation at 95°C for 5 minutes.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound using analytical techniques such as HPLC or LC-MS.[15][16]

Protocol 3: Fermentative Production of 7-Bromo-L-tryptophan with Corynebacterium glutamicum

This protocol is based on a fed-batch fermentation process for the production of 7-bromo-L-tryptophan.[17]

1. Strain and Media:

-

Use a tryptophan-overproducing strain of C. glutamicum engineered to express the tryptophan 7-halogenase RebH and the flavin reductase RebF.

-

Batch Medium (HSG rich medium): Per liter, 50 g glucose, 20 g yeast extract, 10 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.25 g MgSO₄·7H₂O, 10 mg FeSO₄·7H₂O, 10 mg MnSO₄·H₂O, 1 mg ZnSO₄·7H₂O, 0.2 mg CuSO₄, 0.02 mg NiCl₂·6H₂O, 0.2 mg biotin, 0.1 g L-tyrosine, 0.1 g L-phenylalanine, and 50 mM NaBr.

-

Feeding Medium: Per liter, 400 g glucose, 150 g (NH₄)₂SO₄, 5.14 g NaBr, 0.25 g L-tyrosine, and 0.25 g L-phenylalanine.

2. Fermentation Conditions:

-

Inoculate a 2 L bioreactor containing the batch medium.

-

Maintain the temperature at 30°C and the pH at 7.0 (controlled with phosphoric acid and potassium hydroxide).

-

Maintain the dissolved oxygen saturation (rDOS) at 30% by controlling the stirrer speed.

-

Induce gene expression with 1 mM IPTG at the beginning of the fermentation.

3. Fed-Batch Strategy:

-

Initiate feeding of the feeding medium when the rDOS exceeds a setpoint (e.g., 60%), indicating glucose limitation.

-

Continue feeding to maintain the rDOS below the setpoint.

4. Monitoring and Analysis:

-

Monitor cell growth (OD₆₀₀), glucose consumption, and product formation throughout the fermentation.

-

Quantify the concentration of 7-bromo-L-tryptophan in the culture supernatant using HPLC.

Conclusion

This compound is a versatile and valuable molecule in the fields of biosynthesis, drug discovery, and chemical biology. Its role as a precursor allows for the generation of a wide range of halogenated natural products with potential therapeutic applications. The continued discovery and characterization of tryptophan halogenases and other biosynthetic enzymes will further expand the utility of this compound in metabolic engineering and synthetic biology, enabling the production of novel and valuable compounds. The experimental protocols provided in this guide offer a starting point for researchers to explore the fascinating biochemistry of this unique amino acid derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Marine Organisms as Alkaloid Biosynthesizers of Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 12. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]

An In-depth Technical Guide to 4-Bromo-L-tryptophan: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a compound of significant interest in biochemical research and pharmaceutical development. Its structural similarity to L-tryptophan allows it to interact with biological systems, particularly the serotonin metabolic pathway, while the bromo-substitution offers unique chemical properties for use as a research tool and a building block for novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis, analysis, and use in studying protein interactions are also presented to facilitate its application in a research setting.

Chemical Structure and Identification

This compound is characterized by the presence of a bromine atom at the fourth position of the indole ring of L-tryptophan.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid[1] |

| CAS Number | 52448-16-5[1] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂[1] |

| SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C--INVALID-LINK--N[1] |

| InChI Key | OFKIVYVSESEHFZ-QMMMGPOBSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 283.12 g/mol | [1] |

| Appearance | Off-white to pale brown solid | [2] |

| Melting Point | Data not available for the 4-bromo isomer. The related compound 5-Bromo-DL-tryptophan has a melting point of 264 °C (decomposition).[3] | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. Expected to have moderate solubility in water.[4] | |

| pKa | 5.72 | |

| Storage | Store at 2-8 °C. |

Biological and Pharmacological Properties

This compound's biological significance stems from its role as an analog of L-tryptophan, the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6] The serotonin pathway is a critical target in the treatment of various neurological and psychiatric disorders.[7]

Mechanism of Action and Interaction with the Serotonin Pathway

L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in serotonin synthesis.[6][8] 5-HTP is then decarboxylated to serotonin. Due to its structural similarity, this compound is a valuable tool for investigating this pathway. The bromo-substitution can influence its interaction with TPH, potentially acting as a substrate, an inhibitor, or a modulator of the enzyme's activity. Further research is needed to fully elucidate the specific effects of the 4-bromo substitution on the kinetics and regulation of the serotonin pathway.

Caption: The serotonin synthesis pathway and the potential interaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and experimental use of this compound.

Chemical Synthesis of this compound

This protocol is adapted from established methods for the synthesis of tryptophan analogs and related dipeptides.[9]

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Nα-Boc-L-tryptophan

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate, saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Bromination of Nα-Boc-L-tryptophan:

-

Dissolve Nα-Boc-L-tryptophan (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain Nα-Boc-4-bromo-L-tryptophan.

-

-

Deprotection of Nα-Boc-4-bromo-L-tryptophan:

-

Dissolve the purified Nα-Boc-4-bromo-L-tryptophan in a solution of 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

The resulting residue is crude this compound.

-

-

Purification:

-

Purify the crude product by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.

-

Caption: Workflow for the chemical synthesis of this compound.

HPLC Analysis of this compound

This protocol outlines a method for the analysis and quantification of this compound using RP-HPLC with UV detection, based on established methods for tryptophan and its metabolites.[10][11]

Objective: To determine the purity and concentration of this compound in a sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound standard

-

Sample containing this compound

-

Syringe filters (0.22 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard in Mobile Phase A.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Dissolve and dilute the sample containing this compound in Mobile Phase A to a concentration within the range of the standard curve.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm (for the indole ring)

-

Injection Volume: 20 µL

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Tryptophan Fluorescence Quenching Assay

This protocol describes how to use the intrinsic fluorescence of a tryptophan-containing protein to study its interaction with this compound.[12] The binding of this compound may quench the protein's fluorescence.

Objective: To determine the binding affinity of a protein for this compound.

Materials:

-

Fluorometer with temperature control

-

Quartz cuvette

-

Purified protein containing at least one tryptophan residue

-

This compound stock solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to 295 nm (to selectively excite tryptophan).

-

Set the emission scan range from 310 nm to 450 nm.

-

Equilibrate the instrument and sample holder to the desired temperature (e.g., 25 °C).

-

-

Assay:

-

Add a known concentration of the protein to the cuvette containing the assay buffer.

-

Record the initial fluorescence spectrum of the protein.

-

Titrate small aliquots of the this compound stock solution into the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Continue the titration until no further significant change in fluorescence is observed.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution at each titration point.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

Caption: Experimental workflow for a tryptophan fluorescence quenching assay.

Conclusion

This compound is a valuable molecule for researchers in chemistry, biology, and pharmacology. Its unique properties make it a versatile tool for probing biological systems, particularly the serotonin pathway, and for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and application of this compound in a laboratory setting. Further investigation into its specific interactions with key enzymes and receptors will undoubtedly continue to expand its utility in scientific research and drug discovery.

References

- 1. This compound | C11H11BrN2O2 | CID 9856995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-溴-DL-色氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-L-tryptophan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the spectroscopic properties of 4-Bromo-L-tryptophan, a halogenated analog of the essential amino acid L-tryptophan. The strategic placement of a bromine atom at the 4-position of the indole ring imparts unique photophysical and structural characteristics. These altered properties make this compound a valuable molecular probe for investigating protein structure and dynamics, a component in fluorescence resonance energy transfer (FRET) studies, and a versatile building block in the synthesis of novel peptides and pharmaceutical agents. This document consolidates available and estimated spectroscopic data, presents detailed experimental methodologies, and provides visual workflows for key analytical techniques.

Core Spectroscopic and Physical Data

The fundamental properties of this compound are summarized below, providing a foundation for its application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ |

| Molecular Weight | 283.12 g/mol [1] |

| CAS Number | 52448-16-5[1] |

| Appearance | Pale yellow solid[2] |

| Storage Conditions | 2-8°C, Protect from light[3] |

Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic parameters for this compound. Where direct experimental data is not available in the surveyed literature, values have been estimated based on the known spectroscopic behavior of L-tryptophan and its other halogenated analogs.

Table 1: UV-Vis Absorption Spectroscopy

The introduction of a bromine atom onto the indole ring is expected to cause a slight bathochromic (red) shift in the absorption maximum.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| L-Tryptophan | Water | 280[] | 5,600[] |

| This compound (Estimated) | Methanol/Water | ~285-290 | ~5,500-6,500 |

| 4-Bromoindole | Cyclohexane | 283, 276 | Not Specified |

| 5-Bromo-DL-tryptophan | Not Available | Not Available | Not Available |

| 6-Bromo-L-tryptophan | Not Available | Not Available | Not Available |

Table 2: Fluorescence Spectroscopy

Similar to the absorption spectrum, a red shift in the excitation and emission maxima is anticipated for this compound compared to the parent molecule. The quantum yield may be slightly reduced due to the "heavy atom effect" of bromine, which can enhance intersystem crossing to the triplet state.

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) |

| L-Tryptophan | Water | 270[] | 348[] | 0.12[] |

| This compound (Estimated) | Methanol/Water | ~285-290 | ~350-360 | ~0.10 |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted in D₂O)

Predicted ¹H and ¹³C chemical shifts provide a reference for structural verification. The substitution pattern on the indole ring will significantly influence the shifts of the aromatic protons and carbons.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Hα | 3.9 - 4.3 | C=O | 174 - 178 |

| Hβ | 3.3 - 3.6 | Cα | 55 - 59 |

| H2 (indole) | 7.2 - 7.4 | Cβ | 27 - 31 |

| H5 (indole) | 7.1 - 7.3 | C2 (indole) | 124 - 128 |

| H6 (indole) | 7.0 - 7.2 | C3 (indole) | 111 - 115 |

| H7 (indole) | 7.5 - 7.7 | C3a (indole) | 127 - 131 |

| C4 (indole) | 113 - 117 (C-Br) | ||

| C5 (indole) | 122 - 126 | ||

| C6 (indole) | 119 - 123 | ||

| C7 (indole) | 111 - 115 | ||

| C7a (indole) | 136 - 140 |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below. These protocols are based on standard procedures for amino acid characterization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity.

Methodology:

-

Sample Preparation: A stock solution of this compound (e.g., 1 mM) is prepared in a suitable solvent such as methanol or phosphate-buffered saline (pH 7.4). A series of dilutions are then made to obtain concentrations in the range of 10-100 µM.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is blanked with the solvent used for sample preparation.

-

Data Acquisition: The absorption spectra of the prepared solutions are recorded from 200 to 400 nm using a 1 cm path length quartz cuvette.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration curve is constructed by plotting absorbance at λmax against concentration. The molar absorptivity (ε) is calculated from the slope of this curve according to the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties, including excitation and emission maxima, and to determine the fluorescence quantum yield.

Methodology:

-